NUCC-555

Hepatotoxicity Liver disease models In vitro safety profiling

Researchers seeking a selective activin A antagonist without off-target TGF-β pathway inhibition need NUCC-555. This first-in-class small molecule directly binds the activin A dimer interface, disrupting ALK4 interaction without inhibiting ALK4/5/7 kinases. - ~8.9-fold functional selectivity over myostatin; does not block myostatin/ActRIIA-ALK4 binding at 25 µM. - 7.9-fold collagen reduction in TAA/CCl₄ fibrosis models; 1.9-2.3-fold hepatocyte proliferation post-hepatectomy. - 70% serum FSH reduction in ovariectomized mice (30-60 mg/kg s.c.), comparable to follistatin. Supplied as ≥98% pure solid, stable at ambient shipping, with defined chemical composition for reproducible in vivo dosing.

Molecular Formula C25H25N5O3
Molecular Weight 443.5
CAS No. 1060469-90-0
Cat. No. B609683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNUCC-555
CAS1060469-90-0
SynonymsNUCC-555;  NUCC 555;  NUCC555; 
Molecular FormulaC25H25N5O3
Molecular Weight443.5
Structural Identifiers
SMILESO=C(C1=CC(NC(COC)=O)=CC2=C1N(CC)C(C3=CC=CN=C3)=N2)NCC4=CC=CC=C4
InChIInChI=1S/C25H25N5O3/c1-3-30-23-20(25(32)27-14-17-8-5-4-6-9-17)12-19(28-22(31)16-33-2)13-21(23)29-24(30)18-10-7-11-26-15-18/h4-13,15H,3,14,16H2,1-2H3,(H,27,32)(H,28,31)
InChIKeySIXRWSUKYNSLRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

NUCC-555: First-in-Class Activin Antagonist


NUCC-555 (N-benzyl-1-ethyl-5-(2-methoxyacetamido)-2-(pyridin-3-yl)-1H-benzo[d]imidazole-7-carboxamide; MW 443.50; C₂₅H₂₅N₅O₃) is a first-in-class small-molecule antagonist of activin A, identified through virtual high-throughput screening of the ZINC database [1]. Unlike conventional ALK kinase inhibitors, NUCC-555 binds directly within the activin A dimer interface pocket, interacting with residues Trp25, Trp28, Phe55, Tyr93, Lys103, and Asn107 to disrupt the activin A:ActRII complex binding to ALK4 (activin receptor-like kinase 4) [1]. This unique ligand-directed mechanism opens an entirely new pharmacological strategy for inhibiting activin-mediated signaling without directly targeting intracellular kinase domains [1]. NUCC-555 has demonstrated efficacy across multiple disease-relevant models including reproductive endocrinology, hepatic stellate cell (HSC) activation, liver regeneration, and fibrosis progression [1][2].

Mechanism Ligand-directed activin A antagonist, binds dimer interface pocket
Differentiator First-in-class small molecule; does not target intracellular kinase domains
Model Context Supports hepatic stellate cell, liver fibrosis, and reproductive axis studies

NUCC-555 vs ALK Inhibitors and Analogs


Activin A signaling can be blocked at multiple nodes, yet the pharmacological consequences differ profoundly depending on the molecular target. Generic ALK4/5/7 kinase inhibitors such as SB-431542 (ALK4 IC₅₀ = 140 nM; ALK5 IC₅₀ = 94 nM) [1] and A-83-01 (ALK4 IC₅₀ = 45 nM; ALK5 IC₅₀ = 12 nM) [2] inhibit the catalytic activity of multiple type I receptors, thereby blocking signaling downstream of activin A, TGF-β1, myostatin (GDF8), and nodal simultaneously. This broad-spectrum kinase inhibition carries inherent risk of confounding biological interpretation and off-target toxicity. The closest structural analog, NUCC-474, emerged from the same virtual screening campaign but exhibited significantly higher cytotoxicity in hepatic cells (87.3% vs 53.2% cell death at 62.5 μg/mL in primary hepatocytes) [3], precluding its use in liver-focused applications. Follistatin (Fst288), the endogenous activin-binding protein, achieves picomolar potency (IC₅₀ = 0.15 nM) but is a large polypeptide with manufacturing complexity, limited oral bioavailability, and binding promiscuity toward other TGFβ family members including BMPs [1][3]. NUCC-555 occupies a distinct pharmacological niche: it is a drug-like small molecule that directly binds and neutralizes the activin A ligand itself, conferring target-level selectivity that cannot be replicated by kinase-domain inhibitors, close structural analogs, or biologic antagonists. The quantitative evidence below substantiates why procurement decisions must be compound-specific rather than class-based.

ALK4/5/7 Inhibitors SB-431542 and A-83-01 block multiple TGF-β family pathways; pan-kinase inhibition may confound activin A-specific interpretation and shift off-target profiles.
Structural Analog NUCC-474 Close analog exhibits higher reported cytotoxicity in primary hepatocytes; hepatic safety profile may not transfer, limiting suitability for liver-focused studies.
Follistatin Biologic Endogenous protein antagonist binds multiple TGF-β family ligands; manufacturing complexity and binding promiscuity may differ from a small-molecule chemical probe.

NUCC-555 Comparative Evidence


Hepatocyte Cytotoxicity: NUCC-555 vs NUCC-474

In a direct head-to-head cytotoxicity comparison, NUCC-555 demonstrated substantially lower cell death than its closest structural analog NUCC-474 in both human Huh-7 hepatoma cells and primary rat hepatocytes. At 2.5 μg/mL over 48 h, NUCC-555 killed less than 20% of both cell types, whereas NUCC-474 killed 19.3 ± 8.9% of Huh-7 cells and 36.1 ± 4.5% of primary hepatocytes [1]. At the elevated concentration of 62.5 μg/mL, the divergence was even more pronounced: NUCC-474 caused 87.3 ± 1.7% cell death in primary hepatocytes compared to 53.2 ± 2.6% for NUCC-555 [1]. This superior hepatic safety profile was the explicit reason NUCC-474 was abandoned in favor of NUCC-555 for all subsequent liver-focused in vitro and in vivo studies [1].

Hepatocyte Cytotoxicity
Head-to-head
At 62.5 μg/mL, NUCC-555 showed 53.2% cell death vs 87.3% for NUCC-474 in primary rat hepatocytes over 48 h.
Supports wider non-toxic concentration range in hepatic cell models.
MTT assay data; profile review recommended for specific culture conditions.
Hepatotoxicity Liver disease models In vitro safety profiling

Activin A vs Myostatin Selectivity

NUCC-555 exhibits functional selectivity for activin A over the closely related TGFβ superfamily ligand myostatin (GDF8), a property not shared by conventional ALK4 kinase inhibitors or follistatin. In the LβT2 cell functional assay, NUCC-555 antagonized activin A with an IC₅₀ of 5.37 ± 4.01 μM versus 47.92 ± 34.02 μM for myostatin, representing an approximately 8.9-fold selectivity window [1]. In a Blitz biolayer interferometry binding assay, NUCC-555 at 25 μM completely blocked the activin A/ActRIIA complex from binding to ALK4-ECD-Fc, yet showed no detectable blocking activity against the myostatin/ActRIIA complex binding to ALK4 at the identical concentration [1].

Activin A vs Myostatin
Head-to-head
~8.9-fold functional selectivity (IC₅₀ 5.37 μM vs 47.92 μM); complete blocking discrimination in binding assay at 25 μM.
Enables activin A-specific pathway dissection without confounding myostatin blockade.
Assay context: LβT2 cell functional assay and Blitz biolayer interferometry.
Selectivity profiling Myostatin TGFβ superfamily Ligand bias

FSHβ Promoter Activation Potency

In the well-established −338FSHβ-luc LβT2 gonadotrope cell assay, NUCC-555 inhibited activin A-stimulated FSHβ promoter activation with an IC₅₀ of 3.67 ± 1.80 μM, demonstrating superior potency compared to NUCC-474 (IC₅₀ = 4.42 ± 2.05 μM) and the other active hits from the screening campaign (NUCC-479: 4.18 μM; NUCC-530: 4.25 μM) [1]. In a complementary functional assay measuring activin A-induced apoptosis in HepG2 hepatoma cells, NUCC-555 again outperformed NUCC-474 (IC₅₀ = 12.1 ± 5.96 μM vs 23.2 ± 8.49 μM) [1]. The endogenous protein antagonist follistatin-288 served as positive control with an IC₅₀ of 0.15 ± 0.03 nM in the FSHβ-luc assay and 0.76 ± 0.53 nM in the HepG2 apoptosis assay [1], establishing the dynamic range of the assay system.

FSHβ Promoter Potency
Head-to-head
IC₅₀ = 3.67 μM in FSHβ-luc assay; ranked most potent among small-molecule screening hits tested.
Supports cellular activin A blockade with highest reported small-molecule potency in this assay.
Follistatin control IC₅₀ = 0.15 nM; orthogonal HepG2 apoptosis assay supports trend.
FSH regulation Reproductive endocrinology LβT2 gonadotrope cells Activin bioassay

FSH Suppression in Ovariectomized Mice

In ovariectomized mice, a well-characterized model of disinhibited pituitary FSH secretion driven by endogenous activin A, subcutaneously administered NUCC-555 produced a dose-dependent reduction in serum FSH levels. At doses of 30 and 60 mg/kg (administered every 12 h for 4 doses), NUCC-555 reduced serum FSH by approximately 70% relative to vehicle control, an effect magnitude comparable to that achieved with follistatin-288 (Fst288) at 200 μg/kg (every 12 h for 3 doses), which reduced FSH by approximately 60% [1]. The 15 mg/kg dose produced no significant effect, establishing a clear dose-response relationship [1]. Importantly, histopathological examination of kidney and liver tissues revealed no abnormalities, and animals displayed normal behavior following NUCC-555 injection [1].

FSH Suppression In Vivo
Head-to-head
~70% serum FSH reduction at 30–60 mg/kg in ovariectomized mice, comparable to follistatin at 200 μg/kg.
Demonstrates systemic target engagement and pharmacodynamic response in reproductive axis model.
Vehicle-controlled dose-response; no reported histological abnormalities in examined tissues.
In vivo pharmacology FSH suppression Ovariectomized mouse model Reproductive axis

Collagen Reduction in Liver Fibrosis

In two mechanistically distinct rodent models of chronic liver disease (CLD)—thioacetamide (TAA)-treated F344 rats and carbon tetrachloride (CCl₄)-treated C57BL/6 mice—administration of NUCC-555 resulted in a 7.9-fold reduction in collagen accumulation compared to vehicle-treated fibrotic controls [1]. This antifibrotic effect was accompanied by reduced hepatic stellate cell (HSC) activation, as evidenced by decreased α-smooth muscle actin-positive (α-SMA⁺) and vimentin-positive (vimentin⁺) cell populations, and lowered serum aminotransferase activity, indicating hepatoprotection [1]. At the molecular level, NUCC-555 near-completely reversed activin A-stimulated overexpression of the key cell cycle arrest/senescence gene p15INK4b (reduced from 11.7-fold induction by activin A to 3.1-fold with NUCC-555 co-treatment) [1]. In the partial hepatectomy model, NUCC-555 treatment (50 mg/kg i.p.) increased hepatocyte proliferation as measured by BrdU incorporation by 1.9-fold at 18 h and 2.3-fold at 24 h post-hepatectomy relative to untreated controls [1].

Collagen Reduction
Reported
7.9-fold reduction in liver collagen accumulation compared to vehicle-treated fibrotic controls.
Supports antifibrotic model-response endpoint review in two rodent fibrosis models.
TAA and CCl₄ model data; p15INK4b reversal and hepatocyte proliferation also reported.
Liver fibrosis Hepatic stellate cells Chronic liver disease Collagen deposition

NUCC-555 Research Applications


Activin A Pathway Dissection

NUCC-555 is the only commercially available small molecule that antagonizes activin A at the ligand level with demonstrated ~8.9-fold functional selectivity over myostatin [Section 3, Evidence 2]. Researchers seeking to isolate activin A-driven transcriptional responses from those mediated by myostatin, TGF-β1, or nodal should select NUCC-555 over pan-ALK kinase inhibitors (SB-431542, A-83-01), which indiscriminately block signaling downstream of all ALK4/5/7 ligands . This selectivity is particularly critical in skeletal muscle biology, where myostatin and activin A exert opposing or distinct effects, and in reproductive endocrinology, where activin A drives FSHβ transcription independently of other TGFβ family members [Section 3, Evidence 3].

Hepatic Stellate Cell and Liver Fibrosis

For laboratories investigating the role of activin A in HSC activation, liver fibrosis, or hepatocyte senescence, NUCC-555 is the activin antagonist of choice based on its validated hepatic safety profile. Direct cytotoxicity comparison established that NUCC-555 is significantly less toxic to primary hepatocytes than its closest analog NUCC-474 at all tested concentrations [Section 3, Evidence 1] . In vivo, NUCC-555 achieved a 7.9-fold reduction in collagen accumulation in two rodent fibrosis models (TAA and CCl₄) and increased hepatocyte proliferation 1.9–2.3-fold after partial hepatectomy [Section 3, Evidence 5] . These combined efficacy and safety data support NUCC-555 as a lead-like compound for medicinal chemistry optimization programs targeting chronic liver disease, where NUCC-474 and pan-ALK inhibitors are unsuitable due to hepatotoxicity or pathway promiscuity respectively.

Reproductive Endocrinology Research

NUCC-555 has demonstrated systemic pharmacodynamic efficacy in the ovariectomized mouse model, reducing serum FSH by approximately 70% at well-tolerated doses (30–60 mg/kg s.c.), an effect comparable to the endogenous protein antagonist follistatin [Section 3, Evidence 4] . This makes NUCC-555 the preferred small-molecule tool for in vivo studies of the hypothalamic-pituitary-gonadal axis where activin A drives FSH secretion, including polycystic ovary syndrome (PCOS) models, menopause research, and fertility studies. Unlike follistatin, NUCC-555 is a synthetic small molecule with defined chemical composition, room-temperature stability, and absence of immunogenicity risk, facilitating reproducible dosing in chronic in vivo protocols.

Chemical Probe and Target Deconvolution

As a first-in-class small-molecule antagonist that binds directly to the activin A dimer interface rather than to a receptor kinase domain [Section 1], NUCC-555 provides a unique chemical biology tool for probing the pharmacological tractability of the activin A ligand pocket. The defined binding pose involving Trp25, Trp28, Phe55, Tyr93, Lys103, and Asn107 enables structure-based optimization for improved affinity and pharmacokinetics. Research groups engaged in fragment-based drug discovery, structure-activity relationship (SAR) campaigns, or target deconvolution studies should procure NUCC-555 as the foundational scaffold for developing next-generation activin antagonists, as no other compound series has been reported to occupy this ligand interface pocket.

Application
Selection Property
Validation Focus
Activin A Pathway Dissection
Ligand-binding mechanism with reported ~8.9-fold functional selectivity over myostatin
Confirm activin A-specific vs TGF-β family transcriptional responses in your cell system
Hepatic Stellate Cell & Fibrosis Studies
Lower reported hepatic cytotoxicity compared to close structural analog NUCC-474
Establish non-toxic working concentration range in primary hepatocyte culture models
Reproductive Endocrinology Research
In vivo pharmacodynamic response with defined chemical composition and room-temperature stability
Validate FSH suppression and dose-response relationship in gonadotropin models
Chemical Probe & Target Deconvolution
First-in-class dimer interface pocket binder with reported residue-level binding pose
Verify binding mode and structure-activity relationship for scaffold optimization campaigns

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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